![molecular formula C10H5F7N2 B1296508 2-(全氟丙基)-1H-苯并[d]咪唑 CAS No. 559-37-5](/img/structure/B1296508.png)

2-(全氟丙基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

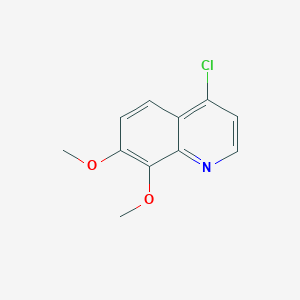

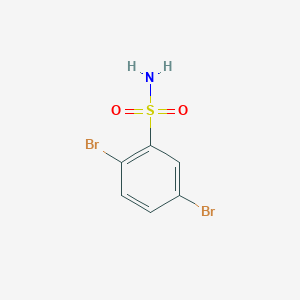

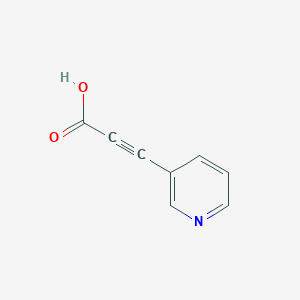

2-(Perfluoropropyl)-1H-benzo[d]imidazole is a chemical compound with the molecular formula C10H5F7N2 . It is a derivative of imidazole, a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The perfluoropropyl group is a fluorinated alkyl group, which means that all the hydrogen atoms in the propyl group have been replaced by fluorine atoms .

Synthesis Analysis

The synthesis of 2-(perfluoropropyl)-1H-benzo[d]imidazole involves several steps. The reaction conditions include heating at 120℃ for 4 hours, which results in a yield of 90% . Other synthesis methods involve the use of hydrogen chloride in benzene for 16 hours, heating, and the use of sodium hydrogencarbonate in diethyl ether at 20℃ for 3 hours .Molecular Structure Analysis

The molecular structure of 2-(perfluoropropyl)-1H-benzo[d]imidazole is characterized by the presence of an imidazole ring and a perfluoropropyl group . The imidazole ring is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The perfluoropropyl group is a fluorinated alkyl group .Chemical Reactions Analysis

Imidazoles are known to undergo a variety of chemical reactions. For example, they can react with amido-nitriles to form disubstituted imidazoles . They can also react with ozone, leading to the formation of cyanate, formamide, and formate .科学研究应用

Non-linear Optical Materials

- Synthesis and Characterization for NLO Applications : Benzimidazole derivatives, such as 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole, have been synthesized and characterized for their potential as non-linear optical (NLO) materials. These compounds exhibit significant molecular hyperpolarizabilities, indicating their promise for various NLO device applications due to their fine microscopic NLO behavior. The study highlights the importance of intramolecular charge transfer excited states in enhancing NLO responses (Manikandan, Perumal, & Jayamoorthy, 2019).

Antimicrobial and Antituberculosis Agents

- Antimicrobial and Antituberculosis Activity : A series of novel benzimidazole derivatives have been synthesized and evaluated for their in-vitro antimicrobial activity against various pathogens including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Salmonella typhosa. Additionally, these compounds have been screened for antitubercular activity, showing promising results compared to rifampin (Jadhav, Shaikh, Kale, Shiradkar, & Gill, 2009).

Antioxidant and Lipase Inhibition

- Biological Evaluation for Antioxidant Activities : Benzimidazole derivatives with a 1,2,4-triazole ring have been synthesized using a microwave technique and evaluated for their antioxidant activities. Certain compounds have shown very good scavenging activity, indicating their potential for use in relevant therapeutic applications (Menteşe, Karaali, Yılmaz, Ülker, & Kahveci, 2013).

Cancer Research

- Anticancer Activity : Research into benzimidazole derivatives has identified compounds with potential antitumor activities. For instance, a zinc complex based on benzimidazole showed inhibitory effects on the growth of Eca109 cancer cells, suggesting its application in treating esophageal cancer (Che, Wang, Liu, Li, Wu, Lin, Kong, & Wang, 2015). Furthermore, another study designed and synthesized a library of benzimidazole derivatives, which were tested against various human cancer cell lines, showing promising anticancer activity (Edukondalu, Sireesha, Bandaru, Rao, Kala, & Raju, 2021).

安全和危害

While specific safety and hazard information for 2-(perfluoropropyl)-1H-benzo[d]imidazole is not available, general safety precautions for imidazole compounds include avoiding contact with skin, eyes, or clothing, and seeking medical advice immediately in case of accident or unwellness . Imidazole compounds may cause damage to organs, and are suspected of damaging fertility or the unborn child .

未来方向

Imidazole and its derivatives are key components in functional molecules used in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research may focus on the design of novel and potent imidazole-containing drugs .

属性

IUPAC Name |

2-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7N2/c11-8(12,9(13,14)10(15,16)17)7-18-5-3-1-2-4-6(5)19-7/h1-4H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYKZFVOPCTLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325611 |

Source

|

| Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(perfluoropropyl)-1H-benzo[d]imidazole | |

CAS RN |

559-37-5 |

Source

|

| Record name | 559-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Heptafluoropropyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)

![5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1296447.png)